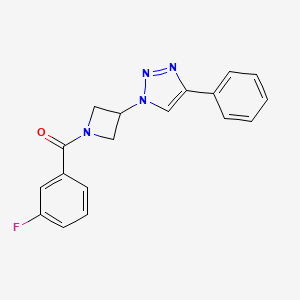

(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNFVHHHRADSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1h-1,2,3-triazole moiety have been found to inhibit enzymes like carbonic anhydrase-ii.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This suggests that the compound may interact with its target enzyme in a similar manner.

Biochemical Pathways

Inhibition of carbonic anhydrase-ii, a potential target of this compound, can affect various physiological processes, including fluid secretion, respiration, and ph homeostasis.

Biological Activity

The compound (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Preparation of 3-Fluorophenyl Azide : Starting from 3-fluoroaniline, azide formation is achieved.

- Cycloaddition Reaction : The azide undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

- Formation of Azetidine Ring : The triazole derivative is then reacted with appropriate amines to introduce the azetidine moiety.

- Final Product Formation : The final compound is obtained through acylation reactions leading to the methanone structure.

These synthetic routes ensure high yields and purity of the final product, which is critical for biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

| Caulobacter crescentus | Active at 1 mM |

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes such as DNA synthesis and cell wall formation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, it can lead to increased cell death in susceptible organisms .

Study 1: Antibacterial Activity Evaluation

In a controlled study evaluating the antibacterial effects of various triazole derivatives including our compound, researchers found that it exhibited potent activity against multi-drug resistant strains. The study utilized agar disc diffusion methods to assess efficacy and reported that compounds with similar structural characteristics had MIC values significantly lower than conventional antibiotics like ceftriaxone .

Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic properties of triazole derivatives. It was found that modifications in the chemical structure led to improved oral bioavailability and metabolic stability. This study emphasized the importance of structural optimization for enhancing therapeutic efficacy in vivo .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step reactions that integrate triazole and azetidine moieties. The synthetic pathway often utilizes azide-alkyne cycloaddition reactions, which are a cornerstone in the synthesis of triazole derivatives. For example, the synthesis may begin with the preparation of 4-(1H-1,2,3-triazol-4-yl)phenol derivatives followed by further functionalization to achieve the desired azetidine structure .

Anticancer Properties

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, derivatives of 4-(1H-1,2,3-triazol-4-yl)phenol have been shown to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most potent compounds demonstrated IC50 values significantly lower than existing treatments like Irosustat . The incorporation of fluorine atoms into the structure has been linked to enhanced biological activity due to increased lipophilicity and binding affinity to target enzymes.

Antimicrobial and Immunostimulatory Effects

Compounds similar to this compound have also shown promising antimicrobial properties. Studies on azetidinone derivatives indicate that substituents can enhance their immunostimulating and antimicrobial activities against various pathogens . The presence of electron-withdrawing groups (EWGs) like chlorine or nitro groups at specific positions has been associated with improved antibacterial effects against Gram-negative bacteria.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that variations in substituents on the phenyl rings significantly influence the biological activity of these compounds. For instance:

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-Withdrawing Groups (Cl/NO₂) | Para | Increased anticancer and antimicrobial potential |

| Alkyl Groups | Meta/Para | Enhanced lipophilicity leading to better membrane permeability |

| Fluorine Atoms | Various | Improved binding affinity to target proteins |

These findings highlight the importance of molecular modifications in optimizing therapeutic efficacy.

Case Study 1: Inhibition of Steroid Sulfatase

A study focused on sulfamoylated triazole derivatives demonstrated that specific modifications could lead to significant improvements in STS inhibitory potency. The most effective compound from this series exhibited an IC50 value of 36.78 nM against MCF-7 cells, indicating a strong potential for breast cancer treatment .

Case Study 2: Antimicrobial Activity

Research on azetidinone derivatives revealed that compounds with halogen substitutions showed notable activity against various bacterial strains. For example, compounds with chlorine substitutions at the para position exhibited remarkable antibacterial effects against Klebsiella pneumoniae and other pathogens .

Preparation Methods

Aza-Michael Addition for Azetidine Synthesis

The azetidine ring is synthesized via aza-Michael addition, where nitrogen-containing heterocycles react with α,β-unsaturated carbonyl compounds. For example:

- Substrate Preparation : Methyl 2-(bromomethyl)acrylate is treated with benzylamine to form a β-amino ester.

- Cyclization : Intramolecular nucleophilic substitution under basic conditions (e.g., K₂CO₃) yields the azetidine ring.

Optimization Insights :

- Solvent polarity (DMF > THF) enhances cyclization rates.

- Steric hindrance at the β-position necessitates elevated temperatures (80–100°C).

1,2,3-Triazole Moiety Installation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for regioselective 1,4-disubstituted triazole synthesis.

Procedure :

- Alkyne Preparation : 3-Azidoazetidine is synthesized via SN2 substitution of 3-bromoazetidine with sodium azide.

- Cycloaddition : Reacting 3-azidoazetidine with phenylacetylene in the presence of CuI (10 mol%), sodium ascorbate, and DMF/H₂O (1:1) at 25°C for 12 hours yields the 1,4-disubstituted triazole.

Critical Parameters :

Cesium Carbonate-Mediated Triazole Synthesis

Recent advances employ Cs₂CO₃ in DMSO to facilitate [3+2] cycloaddition between β-ketophosphonates and azides:

- Substrate Mixing : β-Ketophosphonate and aryl azide are combined with Cs₂CO₃ (2 equiv) in DMSO.

- Cyclization : The reaction proceeds at 25°C within 30 minutes, yielding 1,4,5-trisubstituted triazoles in >90% yield.

Advantages :

Ketone Functionalization: 3-Fluorobenzoyl Coupling

Friedel-Crafts Acylation

The 3-fluorobenzoyl group is introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride:

- Reaction Setup : Azetidine-triazole intermediate (1 equiv), 3-fluorobenzoyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in anhydrous CH₂Cl₂ at 0°C.

- Quenching : Hydrolysis with ice-cold water followed by extraction with ethyl acetate yields the crude product.

Yield Optimization :

Nucleophilic Acyl Substitution

Alternative approaches use activated esters (e.g., NHS esters) for milder conditions:

- Activation : 3-Fluorobenzoic acid is treated with N-hydroxysuccinimide (NHS) and DCC in THF.

- Coupling : The NHS ester reacts with azetidine-triazole in the presence of DIEA (2 equiv) in DMF at 25°C.

Integrated Synthetic Routes

Route A: Triazole Installation After Azetidine-Ketone Formation

- Azetidine Synthesis : Aza-Michael addition yields 3-aminoazetidine.

- Ketone Coupling : Friedel-Crafts acylation with 3-fluorobenzoyl chloride.

- Triazole Formation : CuAAC with phenylacetylene.

Challenges :

- Steric hindrance during CuAAC reduces yields (~60%).

- Requires orthogonal protecting groups for sequential reactions.

Route B: Early-Stage Triazole-Azetidine Assembly

- Triazole Synthesis : CuAAC forms 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine.

- Ketone Introduction : Nucleophilic acyl substitution with 3-fluorobenzoyl chloride.

Advantages :

Comparative Analysis of Synthetic Methods

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 58% | 82% |

| Number of Steps | 4 | 3 |

| Key Challenge | Steric hindrance during CuAAC | Axetidine N-acylation regioselectivity |

| Preferred Catalyst | CuI | Cs₂CO₃ |

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Microreactor systems enhance reaction control for CuAAC:

Green Chemistry Considerations

- Solvent Recycling : DMSO recovery via distillation reduces waste.

- Catalyst Reuse : Immobilized Cu nanoparticles on silica enable 5 reaction cycles without activity loss.

Q & A

Q. What are the common synthetic routes for (3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole moiety. A key intermediate is the azide-functionalized azetidine, which reacts with a phenylacetylene derivative under mild conditions (e.g., CuSO₄/Na ascorbate, room temperature). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures isolation of the target compound .

Q. How is the purity and structural integrity of the compound validated?

- NMR spectroscopy (¹H/¹³C, DEPT-135) confirms regioselectivity of the triazole ring and azetidine substitution.

- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%).

- X-ray crystallography resolves stereochemistry and crystal packing, with data refined using software like SHELX .

Q. What spectroscopic methods are critical for characterizing intermediates?

- FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) groups.

- Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key structural features influencing the compound's reactivity?

The electron-deficient triazole ring enhances stability toward metabolic degradation, while the 3-fluorophenyl group increases lipophilicity, improving membrane permeability. The azetidine ring introduces conformational rigidity, affecting binding affinity .

Advanced Research Questions

Q. What strategies resolve conflicting bioactivity data across different assays?

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity.

- Sample stability checks : Monitor degradation via LC-MS under varying pH/temperature conditions, as organic compounds in aqueous matrices may degrade over 9+ hours .

Q. How does computational modeling aid in understanding the compound's interactions?

- DFT calculations (B3LYP/6-31G* basis set) optimize geometry and predict electrostatic potential surfaces for hydrogen-bonding sites.

- Molecular docking (AutoDock Vina) into protein targets (e.g., kinases) identifies key residues (e.g., Lys68, Asp184) for binding .

Q. What crystallographic techniques determine the compound's 3D structure?

- Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. How are degradation products analyzed under different storage conditions?

- Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify hydrolyzed (e.g., azetidine ring-opening) or oxidized products.

- Forced degradation (acid/base/thermal stress) guides formulation optimization .

Q. How to design SAR studies for optimizing biological activity?

- Substituent variation : Replace the 4-phenyl group on the triazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.

- Azetidine modification : Introduce sp³-hybridized substituents (e.g., -CH₂F) to modulate steric effects.

- In vitro assays : Measure IC₅₀ shifts in dose-response curves to prioritize analogs .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.